molecular formula C14H9FN2O B6593689 N-(3-cyanophenyl)-2-fluorobenzamide CAS No. 709647-30-3

N-(3-cyanophenyl)-2-fluorobenzamide

Cat. No.: B6593689
CAS No.: 709647-30-3
M. Wt: 240.23 g/mol
InChI Key: FAWNNBNAYWSVGO-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group substituted with a benzene ring

Scientific Research Applications

N-(3-cyanophenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes likeMitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.

Biochemical Pathways

Given its potential target, it may influence pathways involvingMitogen-activated protein kinase 14 . This could have downstream effects on cellular processes such as inflammation, cell growth, and apoptosis.

Result of Action

Based on its potential target, it could influence cellular processes such as inflammation, cell growth, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-fluorobenzamide typically involves the reaction of 3-cyanophenylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(3-cyanophenyl)-2-fluorobenzamide is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical and biological properties. The cyano group enhances the compound’s ability to participate in various chemical reactions, while the fluorine atom increases its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNNBNAYWSVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709647-30-3
Record name N-(3-cyanophenyl)-2-fluorobenzamide
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